Cas no 2172248-26-7 (3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid)

3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid
- EN300-1530726
- 2172248-26-7
- 3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid
-
- インチ: 1S/C34H32N2O5/c37-32(38)19-21-36(22-25-8-2-1-3-9-25)33(39)26-16-14-24(15-17-26)18-20-35-34(40)41-23-31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-17,31H,18-23H2,(H,35,40)(H,37,38)
- InChIKey: OUXPUMQQTVYSPB-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC1C=CC(=CC=1)C(N(CCC(=O)O)CC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 548.23112213g/mol
- どういたいしつりょう: 548.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 41
- 回転可能化学結合数: 12
- 複雑さ: 843
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 95.9Ų
3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530726-10.0g |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1530726-0.05g |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1530726-250mg |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1530726-0.1g |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1530726-5000mg |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1530726-500mg |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1530726-100mg |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1530726-50mg |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530726-1.0g |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1530726-10000mg |
3-(N-benzyl-1-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}formamido)propanoic acid |
2172248-26-7 | 10000mg |
$14487.0 | 2023-09-26 |
3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acidに関する追加情報
Introduction to 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid (CAS No. 2172248-26-7)
3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid (CAS No. 2172248-26-7) is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, represents a convergence of advanced synthetic methodologies and biological functionalities. Its molecular framework integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The structure of 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid features a central propanoic acid moiety linked to a formamido group, which is further substituted with a benzylamine derivative. This benzylamine moiety is, in turn, connected to an ethylene chain that terminates with an amino group. The presence of the 9H-fluoren-9-ylmethoxycarbonyl group adds an additional layer of complexity, introducing both rigidity and electronic properties that can influence the compound's interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional molecules that can engage multiple pathways or targets simultaneously. The unique structural features of 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid make it an attractive scaffold for designing such compounds. The benzylamine and fluorenylmethoxycarbonyl (Fmoc) groups, in particular, are well-known for their ability to modulate protein-protein interactions and enzyme activities, which are critical in many disease pathways.
In the context of current research, this compound has been investigated for its potential applications in oncology and neurodegenerative diseases. Studies have demonstrated that the fluorenylmethoxycarbonyl moiety can enhance the solubility and bioavailability of drug candidates, while the benzylamine group can serve as a recognition element for specific biological receptors. The formamido linkage provides stability to the molecule while allowing for further derivatization, enabling chemists to fine-tune its pharmacological properties.
The synthesis of 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid involves multi-step organic reactions, including condensation, nucleophilic substitution, and protection-deprotection strategies. The use of advanced catalytic systems has enabled more efficient and scalable production processes, reducing the environmental impact associated with traditional synthetic routes. These innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have shown that derivatives of this class exhibit promising activities against various disease models. For instance, modifications to the benzylamine or fluorenylmethoxycarbonyl groups have led to compounds with enhanced binding affinities and selectivity for target enzymes or receptors. Such findings underscore the importance of structure-based drug design in optimizing therapeutic efficacy.
The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising candidates from large libraries of compounds like 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid. These computational tools allow researchers to predict binding modes, assess metabolic stability, and evaluate potential side effects before conducting expensive wet-lab experiments. This high-throughput approach has significantly reduced the time required to move from discovery to clinical candidates.
The role of fluorenylmethoxycarbonyl groups in enhancing drug-like properties cannot be overstated. These groups are frequently employed in peptide coupling reactions due to their stability under basic conditions and their ability to prevent unwanted side reactions. In addition to their synthetic utility, Fmoc derivatives have been shown to improve pharmacokinetic profiles by increasing lipophilicity and reducing metabolic degradation. This makes them particularly valuable in designing small-molecule drugs with improved bioavailability.
The benzylamine moiety in 3-(N-benzyl-1-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylphenyl}formamido)propanoic acid also offers opportunities for further functionalization. By introducing various substituents at different positions along the ethylene chain or modifying the benzene ring, chemists can generate libraries of analogs with tailored biological activities. Such diversity-driven approaches are essential for identifying compounds that can overcome resistance mechanisms or target novel pathways.
Recent publications have highlighted the use of this compound as a tool compound in biochemical assays. Its well-defined structure allows researchers to investigate specific interactions at a molecular level, providing insights into mechanisms of action and potential therapeutic applications. For example, studies have explored its binding affinity for certain kinases or proteases implicated in cancer progression or neurodegenerative disorders like Alzheimer's disease.
The future prospects for 3-(N-benzyl-1-{4-
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